Tetrabromophthalate diol

Description

Properties

IUPAC Name |

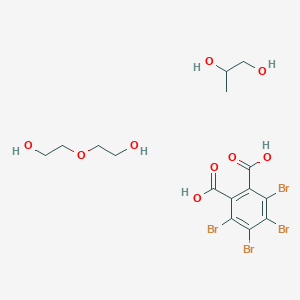

2-(2-hydroxyethoxy)ethanol;propane-1,2-diol;3,4,5,6-tetrabromophthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Br4O4.C4H10O3.C3H8O2/c9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11;5-1-3-7-4-2-6;1-3(5)2-4/h(H,13,14)(H,15,16);5-6H,1-4H2;3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMZKJXAYYSFTTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)O.C(COCCO)O.C1(=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20Br4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

663.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, mixed esters with diethylene glycol and propylene glycol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

77098-07-8 | |

| Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, mixed esters with diethylene glycol and propylene glycol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77098-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, mixed esters with diethylene glycol and propylene glycol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077098078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, mixed esters with diethylene glycol and propylene glycol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Reaction products of tetrabromophthalic anhydride with 2,2'-oxydiethanol and methyloxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.756 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Advanced Synthesis and Characterization of Tetrabromophthalate Diol

A Technical Guide for Chemical Engineers and Research Scientists

Executive Summary

Tetrabromophthalate diol (TBPD), commercially recognized as PHT4-Diol™, is a critical reactive flame retardant (RFR) used primarily in rigid polyurethane (PU) foams and elastomers. Unlike additive flame retardants which can leach out, TBPD chemically integrates into the polymer backbone via its hydroxyl functionality, ensuring permanent fire resistance.

For researchers and drug development professionals, the synthesis of TBPD represents a masterclass in halogenated aromatic functionalization and alkoxylation control . The protocols described herein are not merely industrial recipes; they are precision workflows applicable to the synthesis of high-density halogenated scaffolds often found in radiopaque agents and specific medicinal linkers.

Part 1: Chemical Basis & Reaction Engineering

The synthesis of TBPD is a two-stage esterification and etherification process. It exploits the high reactivity of the anhydride ring in Tetrabromophthalic Anhydride (TBPA) to form a half-ester, followed by capping the free carboxylic acid with Propylene Oxide (PO) to generate the final diol.

The Reaction Mechanism[1][2][3]

-

Ring Opening (Step A): TBPA reacts with Diethylene Glycol (DEG) to open the anhydride ring, forming a mono-ester with a free carboxylic acid group.

-

Alkoxylation (Step B): The free acid group is highly undesirable in PU chemistry as it neutralizes amine catalysts. Propylene Oxide is introduced to esterify this acid group, forming a hydroxy-propyl ester.

Criticality of Acid Number: The reaction must proceed until the Acid Number (AN) is < 2.0 mg KOH/g. Residual acidity will deactivate the tertiary amine catalysts used in the downstream polyurethane foaming process, leading to foam collapse.

Visualization: Reaction Pathway

The following diagram illustrates the molecular transformation from the anhydride precursor to the final mixed-ester diol.

Figure 1: Step-wise conversion of TBPA to this compound via ring-opening and alkoxylation.

Part 2: Synthesis Protocol (Laboratory Scale)

Safety Warning: TBPA is a sensitizer. Propylene Oxide is a volatile carcinogen and extremely flammable. All operations must be conducted in a fume hood with appropriate PPE (respirator, butyl rubber gloves).

Reagents & Materials

-

Tetrabromophthalic Anhydride (TBPA): 464 g (1.0 mol)

-

Diethylene Glycol (DEG): 159 g (1.5 mol) – Excess used to adjust viscosity.

-

Propylene Oxide (PO): ~120 g (2.0+ mol) – Excess required for complete acid capping.

-

Catalyst: Potassium Hydroxide (KOH), 0.5 g dissolved in minimal glycol.

-

Solvent: None (Neat process preferred for purity).

Step-by-Step Methodology

1. Inerting and Initial Slurry (T = 0:00)

-

Equip a 1L 4-neck round-bottom flask with a mechanical stirrer, reflux condenser (cooled to -10°C), temperature probe, and a pressure-equalizing addition funnel.

-

Charge DEG and KOH catalyst into the flask.

-

Begin stirring and heat to 80°C .

-

Slowly add solid TBPA. The mixture will form a thick, white slurry.

2. Formation of Half-Ester (T = 1:00)

-

Increase temperature to 120°C .

-

Maintain for 1–2 hours. The slurry will clarify as the anhydride reacts and dissolves.

-

Checkpoint: Take a small aliquot. It should be soluble in acetone.[4][5] If turbid, unreacted TBPA remains.

3. Alkoxylation with Propylene Oxide (T = 3:00)

-

Cool the reaction mass to 90–100°C. (Crucial: PO boils at 34°C; high temp causes dangerous pressure buildup).

-

Begin dropwise addition of Propylene Oxide via the addition funnel.

-

Observation: This step is exothermic. Control addition rate to maintain temperature < 110°C.

-

Reflux is expected. Ensure the condenser is trapping PO vapors.

4. Cooking and Stripping (T = 6:00)

-

Once PO addition is complete, hold at 110°C for 2 hours to ensure reaction of the carboxylic acid.

-

Vacuum Stripping: Apply vacuum (gradually down to 20 mmHg) while maintaining 110°C. This removes unreacted PO and trace water.

-

End Point: The product is a viscous, amber liquid.[6]

Part 3: Characterization & Quality Control

The utility of TBPD in drug development or industrial application relies on strict adherence to specifications.

Key Performance Indicators (KPIs)

| Property | Specification Range | Method | Relevance |

| Hydroxyl Number | 200 – 235 mg KOH/g | ASTM D4274 | Determines stoichiometry for PU reaction. |

| Acid Number | < 2.0 mg KOH/g | ASTM D4662 | High acid kills amine catalysts. |

| Viscosity | 80,000 – 120,000 cPs | Brookfield @ 25°C | Handling difficulty; often requires heating. |

| Bromine Content | ~46% (w/w) | XRF / Bomb Digestion | Directly correlates to fire retardancy. |

| Water Content | < 0.1% | Karl Fischer | Water reacts with isocyanates to form CO2 (gas bubbles). |

Analytical Deep Dive: The Acid Number Trap

In standard polyester synthesis, acid number is reduced by driving off water. In TBPD synthesis, no water is produced during the PO addition step. Therefore, the Acid Number is a direct measure of conversion efficiency.

-

Protocol: Dissolve 5g sample in acetone/toluene. Titrate with 0.1N KOH in methanol using phenolphthalein indicator.

-

Troubleshooting: If Acid # > 2.0, re-charge 5% excess PO and cook for an additional hour.

Part 4: Process Workflow Visualization

The following diagram details the unit operations required for the synthesis, emphasizing the critical control points (CCPs).

Figure 2: Industrial process workflow for TBPD synthesis highlighting the feedback loop for Acid Number control.

Part 5: References

-

Lanxess Solutions US Inc. (2017). PHT4-Diol™ Technical Data Sheet. Retrieved from

-

SpecialChem. (2023). PHT4-DIOL™ Product Properties and Applications. Retrieved from

-

Favstritsky, N. A., et al. (1994). Process for producing tetrabromophthalic diester compositions. U.S. Patent No.[7] 5,332,859. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

-

ASTM International. (2021). ASTM D4274-21 Standard Test Methods for Testing Polyurethane Raw Materials: Determination of Hydroxyl Numbers of Polyols. Retrieved from

-

ChemicalBook. (2024). Tetrabromophthalic anhydride Synthesis and Chemical Properties. Retrieved from

Sources

- 1. Tetrabromophthalic anhydride synthesis - chemicalbook [chemicalbook.com]

- 2. Phthalic anhydride ethylene glycol reaction mechanism - Knowledge - Anquan Chemical [zbaqchem.com]

- 3. revmaterialeplastice.ro [revmaterialeplastice.ro]

- 4. azelismexico.com [azelismexico.com]

- 5. Tetrabromophthalic Anhydride Diol | Plastics and ... [chinaplasonline.com]

- 6. specialchem.com [specialchem.com]

- 7. US9796929B2 - Tetrabromophthalic diester flame retardants and their production - Google Patents [patents.google.com]

Molecular Structure and Formula of Tetrabromophthalate Diol: A Technical Guide

Executive Summary

Tetrabromophthalate Diol (TBPD) , widely recognized by trade names such as PHT4-Diol™ or RB-79 , represents a critical class of reactive flame retardants (RFRs) .[1] Unlike additive retardants that merely physically mix with the polymer matrix, TBPD chemically integrates into the polymer backbone via its dual hydroxyl functionality. This covalent bonding eliminates migration, reduces volatility, and maintains the mechanical integrity of the host polymer, specifically in Rigid Polyurethane (PU) Foams and elastomers.

This guide dissects the molecular architecture, synthesis pathways, and physicochemical mechanisms that define TBPD’s efficacy in high-performance insulation and structural materials.

Molecular Architecture & Chemical Identity[2]

Core Structural Components

The efficacy of TBPD stems from its hybrid structure, combining a highly stable halogenated aromatic core with flexible aliphatic hydroxyl tails.

-

Aromatic Core (Flame Inhibition): The central moiety is a 3,4,5,6-tetrabromophthalate ring. The four bromine atoms attached to the benzene ring provide a high halogen content (~46% w/w), which is the reservoir for the flame-retarding radicals. The aromatic bond strength ensures thermal stability during the exothermic curing of polyurethanes.

-

Ester Linkages (Stability): Two ester groups connect the aromatic core to the pendant chains. These linkages are derived from the ring-opening of tetrabromophthalic anhydride (TBPA).

-

Hydroxyl Functionality (Reactivity): The molecule terminates in two hydroxyl (-OH) groups.[2] These are typically mixed:

-

One arm is derived from Diethylene Glycol (DEG) : 2-(2-hydroxyethoxy)ethyl group.

-

The other arm is derived from Propylene Oxide (PO) : 2-hydroxypropyl group.

-

Note: Commercial grades are often mixtures where the specific glycol/epoxide ratios are optimized to control viscosity and compatibility.

-

Chemical Formula and Identifiers

-

IUPAC Name: 2-(2-hydroxyethoxy)ethyl 2-hydroxypropyl 3,4,5,6-tetrabromophthalate (Idealized mixed ester)

-

CAS Number: 77098-07-8 (Specific to the diol mixture)[1][3][][5][6][7]

-

Precursor CAS: 632-79-1 (Tetrabromophthalic Anhydride - TBPA)[6]

-

Molecular Formula:

(Idealized)[2][5] -

Molecular Weight: ~627.9 g/mol

Structural Visualization

The following diagram illustrates the logical connectivity of the TBPD molecule, highlighting the distinction between the rigid fire-retardant core and the flexible reactive tails.

Figure 1: Logical connectivity of this compound, showing the rigid brominated core flanked by reactive hydroxyl tails.

Synthesis & Manufacturing Protocol

The industrial synthesis of TBPD is a controlled esterification and alkoxylation process. It is designed to convert the solid, insoluble TBPA into a liquid, soluble diol compatible with polyol blends.

Reaction Pathway

The synthesis typically proceeds in a one-pot, two-step sequence:

-

Ring Opening: Tetrabromophthalic Anhydride (TBPA) reacts with Diethylene Glycol (DEG). The anhydride ring opens to form a mono-ester with a free carboxylic acid group.

-

Alkoxylation: Propylene Oxide (PO) is introduced. The epoxide ring reacts with the free carboxylic acid to form the second ester linkage and generate the second hydroxyl group.

Synthesis Workflow Diagram

Figure 2: Industrial synthesis pathway converting solid TBPA into liquid reactive diol via ring-opening esterification.

Physicochemical Profile

For formulation scientists, the physical properties of TBPD dictate its processing behavior. It is characterized as a viscous liquid, which requires careful handling (often heating) to ensure proper mixing with isocyanates.

Table 1: Critical Physicochemical Properties[2]

| Property | Typical Value | Unit | Significance in Formulation |

| Appearance | Amber, viscous liquid | - | Indicates purity; darker color may suggest oxidation. |

| Bromine Content | 45.0 – 47.0 | % wt | Directly correlates to Flame Retardant (FR) efficiency. |

| Viscosity (25°C) | 80,000 – 120,000 | cP | High viscosity requires heating (to ~50°C) for pumping/metering. |

| Hydroxyl Number | 200 – 235 | mg KOH/g | Critical for stoichiometric calculation of Isocyanate Index. |

| Acid Number | < 0.5 | mg KOH/g | Low acidity prevents catalyst deactivation in PU systems. |

| Water Content | < 0.1 | % wt | Essential to prevent unwanted urea formation/blowing. |

| Specific Gravity | ~1.80 | g/cm³ | High density due to bromine; affects formulation weight. |

Technical Insight: The high viscosity is a result of strong hydrogen bonding between the hydroxyl groups and the dipole-dipole interactions of the brominated ring. Commercial grades (e.g., PHT4-Diol LV) may include viscosity modifiers or slightly different glycol ratios to improve flow at room temperature.

Mechanism of Action: Reactive Flame Retardancy[2][6][8][9][10]

TBPD functions primarily through the Gas Phase Mechanism , with a secondary contribution from the Solid Phase (Char Formation) .

The Radical Trap (Gas Phase)

When the polyurethane foam is exposed to fire, the temperature rises, causing the covalent bonds to scission.

-

Decomposition: The TBPD moiety degrades, releasing Hydrogen Bromide (HBr).

-

Radical Scavenging: The combustion of hydrocarbons is sustained by high-energy radicals (

and -

Neutralization: HBr reacts with these radicals:

-

Cycle Regeneration: The less reactive bromine radical (

) reacts with fuel (

Mechanism Diagram

Figure 3: The catalytic radical scavenging cycle of brominated flame retardants in the gas phase.

Applications in Drug Development & Material Science

While primarily a material science additive, the chemistry of TBPD is relevant to drug delivery systems and biomedical devices requiring fire-safe polymers.

Rigid Polyurethane Foams (Class I & II)

TBPD is the industry standard for rigid PU foams used in construction insulation and refrigeration.

-

Protocol: It is premixed with the polyol component (B-side).

-

Dosage: Typically 5% to 15% by weight, depending on the required fire rating (e.g., DIN 4102 B2, ASTM E84).

-

Advantage: Because it reacts with the isocyanate (A-side), it becomes part of the hard segment of the polymer. This prevents the "plasticizing effect" common with non-reactive additives (like TCPP), maintaining the foam's compressive strength and dimensional stability.

Elastomers and Coatings

In CASE (Coatings, Adhesives, Sealants, Elastomers) applications, TBPD provides flame retardancy without compromising the transparency or flexibility of the matrix. Its aliphatic hydroxyls ensure compatibility with polyester and polyether polyols.

References

-

Lanxess Solutions US Inc. (2017). Product Safety Assessment: PHT4™ and PHT4-Diol™. Lanxess. [Link]

-

Oceanchem Group. (n.d.).[8] this compound 77098-07-8 or 20566-35-2.[1][7] Oceanchem Group.[8] [Link]

Sources

- 1. China this compound 77098-07-8 or 20566-35-2 Suppliers, Manufacturers, Factory - Free Sample - OCEANCHEM [oceanchemgroup.com]

- 2. Buy this compound (EVT-369688) | 77098-07-8 [evitachem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 5. Tetrabromophthlate Diol|77098-07-8--Jiangsu Victory Chemical Co., Ltd. [victory-chem.com]

- 6. lanxess.com [lanxess.com]

- 7. additivesforpolymer.com [additivesforpolymer.com]

- 8. oceanchem-group.com [oceanchem-group.com]

An In-depth Technical Guide to Tetrabromophthalate Diol Precursors and Synthesis Pathways

This guide provides a comprehensive technical overview of tetrabromophthalate diols, focusing on their critical precursors and the intricacies of their synthesis. It is intended for researchers, chemists, and professionals in the fields of polymer science and drug development who require a deep, practical understanding of these important reactive flame retardants.

Foreword: The "Why" Behind the Synthesis

In the domain of polymer science, achieving superior flame retardancy without compromising the material's intrinsic properties is a significant challenge. Tetrabromophthalate diols have emerged as a important solution, particularly as reactive flame retardants.[1] Unlike additive flame retardants, which are physically mixed into a polymer and can leach out over time, reactive retardants like tetrabromophthalate diols are chemically bonded into the polymer backbone.[2] This covalent integration ensures permanence and minimizes environmental and health concerns associated with migrating additives.

The primary application for these diols is in the production of polyurethane (PU) foams, especially rigid foams used in construction and insulation, as well as in adhesives, coatings, and elastomers.[3][4][5] The high bromine content (around 46%) of the aromatic ring imparts excellent fire resistance.[3][4] The diol functionality allows them to act as polyols in polyurethane synthesis, reacting with isocyanates to become an integral part of the final polymer matrix. Understanding the synthesis of these diols is, therefore, crucial for controlling the properties of the final flame-retardant material.

Chapter 1: Core Precursors—The Building Blocks

The synthesis of tetrabromophthalate diols is fundamentally an esterification or transesterification process. The quality and characteristics of the final diol are directly dependent on the purity and proper selection of its precursors.

The Brominated Core: Tetrabromophthalic Anhydride (TBPA)

The cornerstone of any tetrabromophthalate diol is Tetrabromophthalic Anhydride (TBPA) . With a high bromine content of approximately 68.9%, TBPA is the source of the flame-retardant properties.[6]

-

Synthesis of TBPA : TBPA is typically produced through the bromination of phthalic anhydride. This reaction is often carried out in oleum (fuming sulfuric acid) or chlorosulfonic acid, with iodine sometimes used as a catalyst.[7] One method involves reacting phthalic anhydride and bromine in a mixture of concentrated sulfuric acid and 70% hydrogen peroxide.[7]

-

Critical Quality Parameters : A crucial consideration when sourcing or synthesizing TBPA is the presence of residual sulfate ions from the production process. These impurities can significantly interfere with the subsequent esterification reaction by promoting the formation of unwanted cyclic acetals, which can bring the reaction to a standstill.[8] Therefore, purification of crude TBPA, for instance by dissolving it in an alcohol and treating it with an anion exchanger, is a critical step to ensure a successful and complete reaction.[8]

The Hydroxyl Source: Diols and Polyhydric Alcohols

The "diol" component of the final product's name comes from the polyhydric alcohols used in the synthesis. The choice of diol is a key determinant of the final product's physical properties, such as viscosity, functionality, and compatibility with the target polymer system.

Commonly used polyhydric alcohols include:

-

Diethylene Glycol (DEG) : Frequently used and contributes to the formation of a flexible ester linkage.

-

Propylene Glycol (PG) : Another common choice, often used in combination with DEG.[2]

-

Other C2 to C6 Polyhydric Aliphatic Alcohols : A range of other short-chain polyols can be employed to fine-tune the properties of the resulting this compound.[6]

The selection of the diol impacts the hydroxyl number (a measure of the concentration of hydroxyl groups) and the overall molecular weight of the final product, which in turn affects its reactivity in polyurethane systems.

The Chain Extender/Modifier: Alkylene Oxides

In many modern synthesis pathways, an alkylene oxide, such as propylene oxide (PO) or ethylene oxide (EO) , is introduced as a third reactant.[6]

-

Role of Alkylene Oxides : The alkylene oxide serves multiple purposes. It reacts with the carboxylic acid groups formed during the initial ring-opening of the TBPA, effectively "capping" them and driving the esterification forward. This also helps to control the molecular weight and, most importantly, significantly reduces the viscosity of the final diol product.[6] High viscosity (ranging from 80,000 to 150,000 cps at 25°C) is a major handling challenge with older formulations, often requiring heating to be pumped.[6] The inclusion of alkylene oxides can lower this viscosity to a more manageable 7,500 to 50,000 cps range, making the diol pourable at room temperature.[6]

Chapter 2: Synthesis Pathways—From Precursors to Product

The synthesis of tetrabromophthalate diols is typically a one-pot, liquid-phase process conducted in the absence of an organic solvent.[6] The primary reaction is an esterification where the hydroxyl groups of the diol attack the carbonyl carbons of the tetrabromophthalic anhydride.

The Core Reaction: Esterification

The fundamental chemistry involves the ring-opening of the TBPA by a diol, forming a monoester with a free carboxylic acid group. This is followed by a second esterification step with another diol molecule to form the diester. However, in industrial practice, the reaction is more complex, often leading to a mixture of oligomeric esters.

Diagram of the Core Esterification Reaction

Caption: Core esterification of TBPA with a diol.

A Modern, One-Stage Industrial Protocol

This protocol describes a common industrial method for producing a low-viscosity this compound, as adapted from established patent literature.[6] This approach integrates the use of an alkylene oxide for viscosity control.

Step-by-Step Methodology:

-

Reactor Charging : The reactor, typically a jacketed stainless steel vessel, is charged with the C2 to C6 polyhydric aliphatic alcohol (e.g., diethylene glycol).[9]

-

Slurry Formation : Tetrabromophthalic anhydride (TBPA) is added to the alcohol with agitation to form a thick, but still stirrable, slurry.[6] The typical molar ratio of PAA:TBPA is between 1:1 and 2.5:1.[6]

-

Catalyst/Neutralizer Addition : A catalyst, such as potassium hydroxide, is added to the slurry. This serves a dual purpose: it partially neutralizes any residual acidity from the TBPA and acts as a catalyst for the subsequent chain extension reaction with the alkylene oxide.[6]

-

Alkylene Oxide Introduction : The alkylene oxide (e.g., propylene oxide) is added to the reaction mixture. It can be added all at once at the beginning or in stages.[6]

-

Reaction Initiation and Progression : The mixture is heated to a temperature of at least 50°C, and often up to 100-150°C, under agitation to initiate the reaction.[2][6] The exothermic reaction between the anhydride, diol, and alkylene oxide proceeds.

-

Monitoring and Completion : The reaction is monitored by measuring the acid value of the mixture. The reaction is considered complete when the acid value drops to a very low level, typically ≤ 0.25 mg KOH/g.[6] This process can take between 2 to 8 hours.[6]

-

Finishing : Once the target acid value is reached, any residual, unreacted alkylene oxide is removed by vacuum stripping.[6] The final product is then cooled and packaged.

Diagram of the Industrial Synthesis Workflow

Caption: A typical one-stage industrial synthesis workflow.

Causality in Protocol Design: Why These Steps?

-

Slurry Formation : Starting with a slurry ensures good dispersion of the solid TBPA in the liquid diol, maximizing the surface area for the initial reaction.

-

Catalysis : The use of a basic catalyst like KOH not only accelerates the esterification but is crucial for the ring-opening polymerization of the alkylene oxide, which is key to controlling the final product's molecular weight and viscosity.[6]

-

Solvent-Free : Conducting the reaction without an organic solvent is economically and environmentally advantageous, as it eliminates the need for solvent recovery and disposal.[6]

-

Acid Value Monitoring : The acid value is a direct measure of the concentration of unreacted carboxylic acid groups. Driving this value to near zero is the primary indicator of a complete reaction and ensures the final diol is stable and will not cause unwanted side reactions in subsequent polymer formulations.[6]

Chapter 3: Product Characterization and Data

The final this compound is typically a light brown or amber, viscous liquid.[1][10] Its properties are tightly controlled to meet the specifications required for polyurethane production.

Table 1: Typical Properties of this compound

| Property | Typical Value | Significance in Application |

| Appearance | Light brown/amber, viscous liquid | Visual quality check |

| Bromine Content (%) | 44 - 46 | Determines the flame retardancy effectiveness |

| Hydroxyl Number (mg KOH/g) | 200 - 235 | Defines reactivity with isocyanates and affects the cross-link density of the final polyurethane |

| Acid Number (mg KOH/g) | ≤ 0.25 (often < 0.1) | Indicates reaction completion and ensures product stability and predictability in formulations |

| Viscosity (cps @ 25°C) | 7,500 - 130,000 | Critical for handling, pumping, and mixing in production environments |

| Moisture Content (%) | ≤ 0.1 | Water reacts with isocyanates, so low moisture is essential for controlled polyurethane reactions |

(Data compiled from sources[6][11])

Conclusion

The synthesis of tetrabromophthalate diols is a well-refined industrial process that balances reactivity, product properties, and process efficiency. The key to a successful synthesis lies in the careful selection and purification of the tetrabromophthalic anhydride precursor, the strategic choice of diols and alkylene oxides to control the final product's physical properties, and the precise monitoring of the reaction to ensure completion. As a reactive flame retardant, the resulting diol offers a permanent and effective solution for imparting fire safety to a wide range of polymeric materials, most notably polyurethane foams. The continuous innovation in these synthesis pathways aims to further reduce viscosity for easier handling and to optimize the balance of flame retardancy and physical properties in the final application.

References

- RIVERLAND TRADING.

- Google Patents. US9796929B2 - Tetrabromophthalic diester flame retardants and their production.

- Koyon Chemical Technology Co., Ltd.

- BOC Sciences.

- Guidechem. Tetrabromophthalic anhydride 632-79-1 wiki.

- EvitaChem.

- Baoxu Chemical. BX FR PHT4 Diol Tetrabromophthalic Diol, replace ICL RB 79.

- Wikipedia. Bis(2-ethylhexyl)

- Google Patents.

- Oceanchem Group Limited. China this compound Mainly Used For Rigid Polyurethane Foams Suppliers, Manufacturers, Factory.

- Ataman Kimya.

- Unibrom Corp. EcoFlame B-627 (Tetrabromophthalic Anhydride Based Diol).

- Proflame-B465 TBPD.

- SpecialChem. This compound(TBPD)

- ResearchGate.

- OPUS.

- Sabtech Machine.

- EPO. AROMATIC POLYESTER POLYOLS AND AROMATIC POLYESTER POLYOL BLENDS CONTAINING BIORENEWABLE COMPONENTS AND METHODS OF MAKING.

- 1.3.2 - Polyester polyols.

Sources

- 1. This compound Supplier | 77098-07-8 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]

- 2. Buy this compound (EVT-369688) | 77098-07-8 [evitachem.com]

- 3. koyonchem.com [koyonchem.com]

- 4. China this compound Mainly Used For Rigid Polyurethane Foams Suppliers, Manufacturers, Factory - Free Sample - OCEANCHEM [oceanchemgroup.com]

- 5. This compound Proflame-B465 TBPD China Manufacturers Suppliers Factory Exporter [novistachem.com]

- 6. US9796929B2 - Tetrabromophthalic diester flame retardants and their production - Google Patents [patents.google.com]

- 7. Page loading... [wap.guidechem.com]

- 8. US3715383A - Purification of tetrabromophthalic anhydride - Google Patents [patents.google.com]

- 9. Making sure you're not a bot! [opus4.kobv.de]

- 10. EcoFlame B-627 (Tetrabromophthalic Anhydride Based Diol) [unibromcorp.com]

- 11. additivesforpolymer.com [additivesforpolymer.com]

Methodological & Application

Application Notes & Protocols: Incorporating Tetrabromophthalate Diol into Polyurethane Foam Formulations

Introduction: The Role of Reactive Flame Retardants in Polyurethane Systems

Polyurethane (PU) foams are ubiquitous in a vast array of applications, from building insulation and refrigeration to automotive interiors and furniture.[1][2] However, their organic nature makes them inherently combustible.[3] To meet stringent fire safety standards, the incorporation of flame retardants is essential. Tetrabromophthalate diol (TBPD), a reactive brominated flame retardant, offers a superior solution compared to traditional additive flame retardants.

Unlike additive flame retardants which are physically mixed into the formulation and can migrate over time, reactive flame retardants like TBPD possess hydroxyl (-OH) functional groups.[4][5] These groups covalently bond with isocyanates during the polymerization process, permanently integrating the flame retardant into the polyurethane backbone.[4][5] This structural integration prevents leaching, enhances the material's longevity, and often contributes to better physical properties.[4] TBPD, a brownish and viscous liquid, is particularly well-suited for rigid polyurethane foam systems, demonstrating excellent compatibility with most polyols.[6] It contains approximately 46% aromatic bromine, which provides high thermal stability and efficiency in flame retardation.[6]

This guide provides a comprehensive overview of the mechanism, formulation, and characterization of polyurethane foams incorporating this compound.

Mechanism of Action: Covalent Integration and Flame Inhibition

The efficacy of this compound stems from its dual functionality. Firstly, its diol nature allows it to act as a chain extender, reacting with diisocyanates to form the urethane linkages that constitute the polymer matrix. This reaction ensures the bromine atoms are permanently locked within the foam structure.

The core reaction in polyurethane formation is the polyaddition reaction between a diol and a diisocyanate. [7] TBPD participates directly in this process.

Caption: Reaction of Diisocyanate with Polyol and TBPD.

Secondly, upon exposure to the high temperatures of a fire, the bromine-carbon bonds cleave. This releases bromine radicals into the gas phase. These radicals act as scavengers, interrupting the high-energy, free-radical chain reactions of combustion. This "gas phase inhibition" is a highly effective flame-retardant mechanism that quenches the fire, slows flame spread, and reduces smoke generation.[4] Foams formulated with TBPD exhibit significantly lower smoke emission and slower flame propagation speeds, which are critical for life safety in a fire event.[4][6]

Materials and Equipment

This protocol details the formulation of rigid polyurethane foam. Ensure all materials are handled in accordance with their respective Safety Data Sheets (SDS).

Materials

-

Polyol: Polyether polyol (e.g., sucrose/glycerine initiated, OH value 360-450 mg KOH/g)

-

Flame Retardant: this compound (TBPD)

-

Isocyanate: Polymeric Methylene Diphenyl Diisocyanate (pMDI), NCO content ~31%

-

Catalyst (Amine): (e.g., DMCHA - N,N-Dimethylcyclohexylamine) to catalyze the blowing reaction (isocyanate-water).

-

Catalyst (Tin): (e.g., Dibutyltin Dilaurate - DBTDL) to catalyze the gelling reaction (isocyanate-polyol).

-

Surfactant: Silicone-based surfactant to stabilize the foam cells.

-

Blowing Agent: Water (reacts with isocyanate to form CO2). Physical blowing agents (e.g., pentane) can also be used.

Equipment

-

Ventilated fume hood

-

Top-pan balance (accuracy ±0.01 g)

-

High-speed mechanical stirrer (≥2000 rpm) with a dispersion blade

-

Paper or plastic cups for mixing

-

Open-face molds (e.g., cardboard or aluminum) for free-rise foam

-

Oven for post-curing

-

Stopwatch

-

Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat.

Experimental Protocol: Formulation and Foaming Process

The preparation of polyurethane foam involves two main components: Component A (the polyol blend) and Component B (the isocyanate).

Caption: General workflow for polyurethane foam synthesis.

Step 1: Preparation of Component A (Polyol Blend)

-

Place a mixing cup on the balance and tare.

-

Sequentially weigh the polyol, this compound, surfactant, catalysts, and water into the cup according to the formulation table below.

-

Place the cup under the mechanical stirrer inside a fume hood.

-

Mix the components for 60 seconds at 2000 rpm until a homogenous mixture is achieved. This pre-blend is stable for a short period.

Step 2: Preparation of Component B (Isocyanate)

-

In a separate cup, weigh the required amount of pMDI. The amount is determined by the Isocyanate Index. An index of 110 is common, representing a 10% molar excess of isocyanate groups relative to hydroxyl groups.

Step 3: Mixing, Foaming, and Curing

-

Ensure the stopwatch is ready.

-

Quickly pour Component B (pMDI) into Component A (Polyol Blend).

-

Immediately begin mixing at high speed (>3000 rpm) for 10-15 seconds. The mixture will begin to change color and viscosity.

-

Promptly pour the reacting mixture into the center of the mold.

-

Observe and record the following characteristic times:

-

Cream Time: The time from initial mixing until the mixture turns creamy and starts to rise.

-

Gel Time: The time until the foam reaches its maximum height and fine strands of polymer can be pulled from it.

-

-

Allow the foam to cure at ambient temperature in the fume hood for at least 24 hours.

-

For optimal properties, post-cure the foam in an oven (e.g., for 6 hours at 100°C).

Example Formulations

The following table provides example formulations for a standard rigid PU foam (Control) and a flame-retardant version with TBPD. Formulations are expressed in Parts by Weight (PBW).

| Component | Function | Control Foam (PBW) | FR Foam (PBW) |

| Polyether Polyol (OHv=400) | Polymer Backbone | 100 | 85 |

| This compound | Reactive Flame Retardant | 0 | 15 |

| Silicone Surfactant | Cell Stabilizer | 1.5 | 1.5 |

| Amine Catalyst (DMCHA) | Blowing Catalyst | 1.0 | 1.0 |

| Tin Catalyst (DBTDL) | Gelling Catalyst | 0.3 | 0.3 |

| Water | Blowing Agent | 3.5 | 3.5 |

| Total Component A | Polyol Blend | 106.3 | 106.3 |

| pMDI (NCO=31%) | Cross-linker | 125 | 125 |

| Isocyanate Index | Stoichiometric Ratio | 110 | 110 |

Causality Note: The amount of base polyol is reduced to accommodate the TBPD, keeping the total hydroxyl content relatively constant to maintain the desired isocyanate index. The addition of a dense additive like TBPD may lead to a slight increase in the final foam density.[1]

Characterization and Performance Testing

After curing, the foam should be conditioned for at least 24 hours at standard conditions (23°C, 50% RH) before testing.

Physical and Mechanical Properties

Standardized testing is crucial for ensuring the quality and performance of the foam. ASTM D3574 is a key standard for evaluating the properties of flexible polyurethane foam, but many of its tests are adapted for rigid foams.[8]

| Property | Test Standard | Description |

| Apparent Density | ASTM D1622 / D3574 | Measures the mass per unit volume of the foam core. Crucial for determining material cost and consistency. |

| Compressive Strength | ASTM D1621 | Determines the foam's resistance to a compressive force. Important for load-bearing applications. |

| Thermal Conductivity | ASTM C518 | Measures the insulating capability of the foam. A key parameter for insulation applications. |

Fire Performance Testing

The fire performance of the foam is the primary indicator of the flame retardant's effectiveness.

| Property | Test Standard | Description |

| Surface Burning | ASTM E84 / UL 723 | Measures the Flame Spread Index (FSI) and Smoke Developed Index (SDI) of a material.[9][10] A Class A rating (FSI 0-25) is the highest classification.[10] |

| Limiting Oxygen Index (LOI) | ASTM D2863 | Determines the minimum oxygen concentration in an oxygen/nitrogen mixture that will support flaming combustion.[9] Higher values indicate better flame retardancy. |

| Horizontal/Vertical Burn | UL 94 | A small-scale test to observe burning rate, self-extinguishing properties, and dripping behavior.[3] |

Samples containing TBPD are expected to be self-extinguishing and show significantly reduced combustion times compared to non-FR foams.[3]

Safety and Handling Considerations

-

Isocyanates (pMDI): Isocyanates are sensitizers and irritants. Always handle pMDI in a well-ventilated fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.

-

Catalysts: Amine catalysts can be corrosive and have strong odors. Tin catalysts can be toxic. Handle with care and appropriate PPE.

-

Exothermic Reaction: The foaming reaction is highly exothermic. Use appropriately sized mixing vessels to avoid uncontrolled reactions. Do not use glass containers for mixing.

Conclusion

This compound is a highly effective reactive flame retardant for rigid polyurethane foam formulations. Its covalent integration into the polymer matrix eliminates concerns of migration and volatility associated with additive flame retardants.[4] By following the protocols outlined in this guide, researchers and developers can successfully formulate PU foams that not only possess excellent physical properties but also meet stringent fire safety standards, characterized by low flame spread and reduced smoke generation.[4] The use of TBPD provides a reliable and cost-effective pathway to manufacturing high-performance, flame-retardant polyurethane materials.[6]

References

-

Oceanchem Group Limited. (n.d.). China this compound Mainly Used For Rigid Polyurethane Foams Suppliers, Manufacturers, Factory - Free Sample. Retrieved from [Link]

-

Le, T. S., Nguyen, T. P., & Nguyen, D. M. (2020). Comprehensive Investigation of the Behavior of Polyurethane Foams Based on Conventional Polyol and Oligo-Ester-Ether. ACS Omega, 5(51), 33267–33277. Retrieved from [Link]

-

Industry News. (2025). Upgrading Rigid Foam Flame Retardancy: Why Choose this compound?. Retrieved from [Link]

- Singh, H., & Jain, A. K. (2017). A rigid polyurethane foam formulation and foam made therefrom. Google Patents. EP3864064A1.

-

Astaf'eva, S. A., Askadskii, A. A., & Golova, O. A. (2019). Synthesis of Polyol Tetrabromophthalate and Its Use as a Component for Preparing Foamed Polyurethanes of Reduced Flammability. Russian Journal of Applied Chemistry, 92(5), 672–681. Retrieved from [Link]

-

Le, T. S., Nguyen, T. P., & Nguyen, D. M. (2020). Comprehensive Investigation of the Behavior of Polyurethane Foams Based on Conventional Polyol and Oligo-Ester-Ether-Diol from Waste Poly(ethylene terephthalate): Fireproof Performances, Thermal Stabilities, and Physicomechanical Properties. PubMed. Retrieved from [Link]

-

Malucelli, G. (2016). DEVELOPMENT OF FLEXIBLE POLYURETHANE FOAMS WITH IMPROVED REACTION TO FIRE. POLITesi. Retrieved from [Link]

-

Herrington, R., & Hock, K. (1997). Flexible Polyurethane Foams. The Dow Chemical Company. Retrieved from [Link]

-

LANXESS AG. (2019). Smart and sustainable flame retardants for foam in construction applications. Retrieved from [Link]

-

General Plastics Manufacturing Company. (n.d.). ASTM Standards for Flame Retardant Foam – What You Need to Know. Retrieved from [Link]

-

Altuna, F. I., Rueda, F., & Stefani, P. M. (2016). Synthesis and Characterization of Polyurethane Rigid Foams from Soybean Oil-Based Polyol and Glycerol. Journal of Renewable Materials, 4(4), 275-283. Retrieved from [Link]

-

Foam Factory, Inc. (2025). Understanding the ASTM E84 Standard for Fire Retardancy. Retrieved from [Link]

-

Polyurethane Foam Association. (n.d.). Industry Standards. Retrieved from [Link]

-

Ferreira, F. V., Cividanes, L. S., Gouvêa, D. R., & Lona, L. M. F. (2023). Bio-Based Polyurethane Foams: Feedstocks, Synthesis, and Applications. Polymers, 15(3), 753. Retrieved from [Link]

-

Ben Doudou, B., Drai, R., & Benachour, M. (2022). Development and Characterization of Tailored Polyurethane Foams for Shock Absorption. Journal of Composites Science, 6(11), 324. Retrieved from [Link]

-

Washington State Department of Health. (2014). Flame Retardants Used in Flexible Polyurethane Foam: An Alternatives Assessment Update. Retrieved from [Link]

-

American Chemistry Council. (2012). Guidance on Flammability Code Requirements for Polyurethane Foam Used as Interior Finish or Trim. Retrieved from [Link]

-

Dr. S. Ravikumar. (2022, March 15). Polyurethane -Synthesis, properties and application- Module-3 and series-2 [Video]. YouTube. Retrieved from [Link]

-

Poppendieck, D., & Persily, A. (2017). Flame Retardant Emissions from Spray Polyurethane Foam Insulation. ASTM International. Retrieved from [Link]

-

Van der Wal, H. R. (2014). FORMULATION FOR PRODUCING A POLYURETHANE FOAM. European Patent Office. EP 3173433 B1. Retrieved from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Comprehensive Investigation of the Behavior of Polyurethane Foams Based on Conventional Polyol and Oligo-Ester-Ether-Diol from Waste Poly(ethylene terephthalate): Fireproof Performances, Thermal Stabilities, and Physicomechanical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Upgrading Rigid Foam Flame Retardancy: Why Choose this compound ? - Industry news - News [rixingxincai.com]

- 5. lanxess.com [lanxess.com]

- 6. China this compound Mainly Used For Rigid Polyurethane Foams Suppliers, Manufacturers, Factory - Free Sample - OCEANCHEM [oceanchemgroup.com]

- 7. youtube.com [youtube.com]

- 8. pfa.org [pfa.org]

- 9. generalplastics.com [generalplastics.com]

- 10. foambymail.com [foambymail.com]

Procedure for analyzing the environmental samples for Tetrabromophthalate diol

Application Note & Protocol

Topic: High-Sensitivity Analysis of Tetrabromophthalate Diol (TBPH-diol) in Environmental Matrices

For: Researchers, Environmental Scientists, and Analytical Laboratory Professionals

Abstract

This compound (TBPH-diol) is a reactive brominated flame retardant (BFR) used in the production of polyurethane foams and other polymers. Its potential for environmental release during manufacturing, use, and disposal raises concerns about its presence and persistence in various environmental compartments. This document provides a comprehensive, field-proven protocol for the robust analysis of TBPH-diol in complex environmental samples, including water, soil, and sediment. The methodology is centered around Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and selectivity, ensuring reliable quantification at trace levels.[1] This guide details every critical stage of the analytical workflow, from sample collection and preservation to extraction, clean-up, and instrumental determination, underpinned by a stringent Quality Assurance/Quality Control (QA/QC) framework to guarantee data of the highest integrity.

Introduction: The Environmental Significance of TBPH-diol

This compound is part of the larger family of brominated flame retardants (BFRs), chemicals applied to materials to inhibit or slow the spread of fire.[2] Unlike additive BFRs, reactive BFRs like TBPH-diol are chemically bound into the polymer matrix. However, this does not preclude their release into the environment through industrial effluents, landfill leachate, and the degradation of consumer products.[3] Once in the environment, TBPH-diol can be found in water, soil, sediment, and even indoor dust, necessitating sensitive analytical methods for monitoring and risk assessment.[1][2][3]

The analytical challenge lies in accurately detecting and quantifying this compound at trace concentrations within complex environmental matrices that are rich in potential interferences. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this task, offering unparalleled selectivity and sensitivity.[1][4][5] This protocol is designed to leverage the power of LC-MS/MS for a reliable, reproducible, and validated workflow.

Overall Analytical Workflow

The procedure follows a logical sequence from sample acquisition to final data reporting, ensuring the integrity of the sample is maintained throughout.

Caption: High-level workflow for TBPH-diol analysis.

Sample Collection, Handling, and Preservation

The foundation of reliable environmental analysis is meticulous sample collection and handling. Cross-contamination and analyte degradation are primary risks that must be mitigated from the outset.

-

Water Samples:

-

Containers: Use pre-cleaned 1-liter amber glass bottles with PTFE-lined caps to prevent photodegradation and analyte sorption to container walls.

-

Preservation: Store samples at or below 6°C immediately upon collection and during transport. Do not freeze.

-

Holding Time: Samples should be extracted within 7 days of collection. Extracts should be analyzed within 40 days.

-

-

Soil and Sediment Samples:

-

Containers: Use wide-mouth amber glass jars with PTFE-lined lids.

-

Collection: Remove surface debris (e.g., twigs, stones) and collect a representative sample from the desired depth.

-

Preservation: Cool samples to ≤6°C immediately. Upon arrival at the laboratory, samples can be frozen at ≤-10°C if not extracted immediately.

-

Holding Time: Maximum holding time before extraction is 1 year (frozen).

-

Detailed Protocol: Sample Preparation and Extraction

The objective of sample preparation is to isolate TBPH-diol from the sample matrix and remove interfering substances. The choice of technique is matrix-dependent.

Protocol for Water Samples: Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a highly efficient technique for extracting and concentrating BFRs from aqueous samples.[6] It consumes less solvent and is more easily automated than traditional liquid-liquid extraction.[6][7]

Caption: Step-by-step Solid-Phase Extraction (SPE) workflow.

Step-by-Step SPE Protocol:

-

Internal Standard Spiking: Allow the 1 L water sample to reach room temperature. Spike with an appropriate internal standard (e.g., ¹³C-labeled Tetrabromobisphenol A, as a structural analog).

-

SPE Cartridge Conditioning: Use a polymeric or C18 SPE cartridge (e.g., 500 mg, 6 mL). Condition the cartridge sequentially with 5 mL of dichloromethane, 5 mL of methanol, and 5 mL of reagent water, not allowing the cartridge to go dry.[8][9]

-

Sample Loading: Load the entire water sample through the cartridge at a flow rate of approximately 10 mL/min.

-

Washing: After loading, wash the cartridge with 5 mL of a 5-10% methanol in water solution to remove polar interferences.

-

Drying: Dry the cartridge thoroughly under a stream of nitrogen or by vacuum for at least 30 minutes to remove residual water.

-

Elution: Elute the target analytes with 2 x 5 mL aliquots of a suitable solvent like dichloromethane or acetone.[10] Collect the eluate in a clean collection tube.

-

Concentration and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen. Reconstitute the residue in 1.0 mL of mobile phase (e.g., 90:10 methanol/water). The sample is now ready for LC-MS/MS analysis.

Protocol for Soil & Sediment Samples: Solvent Extraction

For solid matrices, solvent-based extraction is required to move the analyte from the solid phase into a liquid extract.[2]

Step-by-Step Solvent Extraction Protocol:

-

Sample Preparation: Homogenize the soil/sediment sample. Weigh out 10 grams (dry weight equivalent) of the sample into a beaker and mix with an equal amount of anhydrous sodium sulfate to create a free-flowing powder.

-

Internal Standard Spiking: Spike the sample with the internal standard.

-

Extraction: Transfer the sample to an extraction cell (e.g., for Accelerated Solvent Extraction - ASE) or a beaker for ultrasonic extraction. Extract with an appropriate solvent system, such as hexane:acetone (1:1) or methyl tert-butyl ether (MTBE).[8][10]

-

For ASE: Perform extraction at elevated temperature and pressure (e.g., 100°C, 1500 psi).

-

For Ultrasonic Extraction: Add 30 mL of solvent and sonicate for 20 minutes. Repeat twice with fresh solvent.

-

-

Extract Clean-up: The raw extract from soil/sediment is often "dirty" and requires clean-up.

-

Final Concentration: Evaporate the cleaned extract to near dryness and reconstitute in 1.0 mL of mobile phase for analysis.

Instrumental Analysis: LC-MS/MS

The analysis is performed using a Liquid Chromatograph coupled to a Tandem Mass Spectrometer, operating in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity.[11]

| Parameter | Recommended Setting | Rationale |

| Liquid Chromatography | ||

| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides excellent separation for moderately polar compounds like TBPH-diol. |

| Mobile Phase A | 5 mM Ammonium Acetate in Water | Buffering agent to improve ionization efficiency. |

| Mobile Phase B | Methanol | Common organic solvent for reverse-phase chromatography. |

| Gradient | Start at 30% B, ramp to 95% B over 8 min, hold 2 min | Ensures separation from matrix components and elution of the analyte. |

| Flow Rate | 0.3 mL/min | Typical for analytical scale LC columns. |

| Column Temperature | 40°C | Improves peak shape and reproducibility. |

| Injection Volume | 5 µL | Balances sensitivity with potential for column overload. |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | TBPH-diol readily forms negative ions. APCI is also a viable alternative.[5] |

| MRM Transitions | See Table 2 Below | Specific precursor-to-product ion transitions ensure analyte identification and quantification. |

| Dwell Time | 100 ms | Sufficient time to acquire adequate data points across the chromatographic peak. |

| Gas Temperatures | Instrument Dependent (e.g., 350°C) | Optimized for desolvation and ion formation. |

| Nebulizer Gas | Instrument Dependent (e.g., 45 psi) | Optimized for efficient spray formation. |

| Table 1: Suggested LC-MS/MS Instrumental Parameters |

MRM Transitions

The selection of precursor and product ions is fundamental to the selectivity of the MS/MS method. The [M-H]⁻ ion is typically selected as the precursor.

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |

| TBPH-diol | 524.7 | 429.8 | 79.0 | -25 |

| ¹³C₁₂-TBBPA (IS) | 553.7 | 459.8 | 81.0 | -30 |

| Table 2: Example MRM Transitions for TBPH-diol and an Internal Standard (IS). Note: Exact m/z values and collision energies must be optimized on the specific instrument used. |

Quality Assurance and Quality Control (QA/QC)

A robust QA/QC protocol is non-negotiable for producing legally defensible and scientifically sound environmental data.[12][13] The following checks must be performed with each analytical batch.

| QC Check | Frequency | Acceptance Criteria | Purpose |

| Method Blank (MB) | 1 per 20 samples | Below Limit of Quantification (LOQ) | Monitors for contamination during the entire process.[14] |

| Laboratory Control Sample (LCS) | 1 per 20 samples | 70-130% Recovery | Assesses the accuracy of the method in a clean matrix. |

| Matrix Spike / Matrix Spike Duplicate (MS/MSD) | 1 per 20 samples (per matrix type) | 60-140% Recovery; RPD ≤ 30% | Evaluates method accuracy and precision in a real sample matrix. |

| Internal Standard (IS) Recovery | In every sample | 50-150% | Monitors for matrix effects and extraction efficiency in each sample. |

| Calibration Curve | Daily | r² ≥ 0.995 | Ensures instrument linearity over the concentration range of interest.[5] |

| Continuing Calibration Verification (CCV) | Every 10-12 injections | ± 20% of true value | Verifies the stability of the instrument calibration over time. |

| Table 3: Summary of QA/QC Procedures and Acceptance Criteria[15] |

Data Analysis and Reporting

The concentration of TBPH-diol in the original sample is calculated using the internal standard calibration method. This approach corrects for variations in extraction efficiency and instrument response.

Concentration (ng/L or µg/kg) = (Area_Analyte / Area_IS) * (1 / Slope) * (Volume_Final / Weight_Initial) * Dilution_Factor

-

Reporting Limits: The laboratory must establish a Method Detection Limit (MDL) and a Limit of Quantification (LOQ). The LOQ is typically the lowest point on the calibration curve.

-

Qualifier Ion Ratio: The ratio of the qualifier ion to the quantifier ion must be within ±30% of the ratio observed in a calibration standard to confirm analyte identity.

References

- Analysis of non-derivatized bacteriohopanepolyols using UHPLC-HRMS reveals great structural diversity in. (2021). Google Search.

- Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks.MDPI.

- Analytical and environmental aspects of the flame retardant tetrabromobisphenol-A and its derivatives.ResearchGate.

- GB/T 40409-2021 "Flame retardant chemical—this compound".NBchao.Com.

- Analysis of brominated flame retardants in the aquatic environment: a review.PMC - NIH.

- Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater.MDPI.

- A Review on Tetrabromobisphenol A: Human Biomonitoring, Toxicity, Detection and Treatment in the Environment.MDPI.

- US9796929B2 - Tetrabromophthalic diester flame retardants and their production.Google Patents.

- WHO good practices for pharmaceutical quality control laboratories.World Health Organization (WHO).

- Novel brominated flame retardants - A review of their occurrence in indoor air, dust, consumer goods and food.ResearchGate.

- Simultaneous liquid chromatography-tandem mass spectrometry analysis of brominated flame retardants (tetrabromobisphenol A and hexabromocyclododecane diastereoisomers) in French breast milk.PubMed.

- Quality Assurance/Quality Control Guidance for Laboratories Performing PCR Analyses on Environmental Samples.EPA.

- WHO good practices for pharmaceutical quality control laboratories GLP self-evaluation guidelines.Paho.org.

- Sample handling and analysis of brominated flame retardants in soil and sludge samples.ResearchGate.

- Development of a LC-MS/MS method for the determination of tetrabromobisphenol A-bis(2,3-dibromo-2-methylpropyl ether) and co-occurring brominated flame retardant in building insulation foam and environmental matrices.PubMed.

- Review of the environmental occurrence, analytical techniques, degradation and toxicity of TBBPA and its derivatives.PubMed.

- Analysis of tetrabromobisphenol A and bisphenol A in plant sample-method optimization and identification of the derivatives.PubMed.

- SOP LAB003: Quality Control Procedure for Wastewater Analysis.Google Search.

- Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives.PubMed Central.

- Fast Phthalate Detection: A LC-MS/MS Screening Method Using Precursor Ion Scan.Sciforum.

- Method 8041A.Google Search.

- LABORATORY QUALITY ASSURANCE PROCEDURES.University of Central Florida.

- Sample preparation solutions.Thermo Fisher Scientific.

- Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water Using the Agilent 1290 Infinity.Agilent.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. A Review on Tetrabromobisphenol A: Human Biomonitoring, Toxicity, Detection and Treatment in the Environment | MDPI [mdpi.com]

- 4. Simultaneous liquid chromatography-tandem mass spectrometry analysis of brominated flame retardants (tetrabromobisphenol A and hexabromocyclododecane diastereoisomers) in French breast milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of a LC-MS/MS method for the determination of tetrabromobisphenol A-bis(2,3-dibromo-2-methylpropyl ether) and co-occurring brominated flame retardant in building insulation foam and environmental matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analysis of brominated flame retardants in the aquatic environment: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Analysis of tetrabromobisphenol A and bisphenol A in plant sample-method optimization and identification of the derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sciforum.net [sciforum.net]

- 12. cdn.who.int [cdn.who.int]

- 13. www3.paho.org [www3.paho.org]

- 14. epa.gov [epa.gov]

- 15. leap.epa.ie [leap.epa.ie]

Integrated Toxicity Assessment of Tetrabromophthalate Diol (PHT4-diol): From In Vitro Mechanisms to In Vivo Developmental Endpoints

Abstract & Strategic Rationale

Tetrabromophthalate diol (PHT4-diol; CAS: 20566-35-2) is a reactive brominated flame retardant (BFR) widely used in rigid polyurethane foams and elastomers. As a structural analog to legacy BFRs like TBBPA, it poses potential risks regarding persistence, bioaccumulation, and toxicity (PBT).

Unlike additive flame retardants, PHT4-diol is chemically bonded to the polymer matrix; however, unreacted residues and degradation products can leach into the environment. Current toxicological profiling requires a multi-tiered approach:

-

Solubility Management: Overcoming the high viscosity and lipophilicity of the compound.

-

Mechanistic Screening (In Vitro): Targeting oxidative stress (HepG2) and steroidogenesis disruption (H295R).

-

Systemic Validation (In Vivo): Utilizing the Zebrafish Embryo Toxicity (FET) model to assess developmental endpoints.

This guide provides standardized, self-validating protocols designed to generate regulatory-grade data (OECD-aligned) while addressing the specific physicochemical challenges of PHT4-diol.

Part 1: Chemical Preparation & Handling

Challenge: PHT4-diol is a viscous, amber liquid with low water solubility. Improper solubilization leads to precipitation in cell media, causing false negatives (low bioavailability) or false positives (physical suffocation of cells).

Protocol A: Stock Solution Preparation

-

Vehicle Selection: Dimethyl sulfoxide (DMSO) is the mandatory vehicle. Avoid Ethanol due to higher volatility affecting long-term incubations.

-

Solubilization:

-

Weigh PHT4-diol into a glass vial (avoid plastics that may leach plasticizers).

-

Dissolve in molecular-grade DMSO to create a 100 mM Master Stock .

-

Critical Step: Vortex vigorously for 2 minutes and sonicate at 40°C for 15 minutes to ensure complete homogeneity.

-

-

Working Solutions:

-

Dilute the Master Stock into serum-free media immediately prior to exposure.

-

Constraint: The final DMSO concentration in any assay must not exceed 0.1% (v/v) to prevent vehicle toxicity.

-

Part 2: In Vitro Assessment Models

Workflow Visualization

The following diagram outlines the tiered screening approach, moving from cellular mechanisms to organismal effects.

Caption: Tiered toxicity assessment workflow for PHT4-diol, progressing from chemical preparation to cellular screening and organismal validation.

Protocol B: HepG2 Oxidative Stress Assay

Rationale: The liver is the primary site of xenobiotic metabolism. HepG2 cells retain many Phase I/II enzymes. BFRs typically induce toxicity via Reactive Oxygen Species (ROS) generation.

Materials:

-

HepG2 cells (ATCC HB-8065)

-

DCFH-DA probe (Sigma-Aldrich)

-

CCK-8 or MTT kit (for viability normalization)

Steps:

-

Seeding: Plate HepG2 cells at

cells/well in 96-well black plates (clear bottom). Incubate 24h. -

Exposure: Remove media. Add fresh media containing PHT4-diol (0, 1, 10, 50, 100 µM).

-

Self-Validation: Include a Positive Control (

, 100 µM) and Vehicle Control (0.1% DMSO).

-

-

Incubation: Incubate for 24 hours at 37°C, 5%

. -

ROS Detection:

-

Wash cells with PBS.

-

Add 10 µM DCFH-DA in serum-free media. Incubate 30 min in dark.

-

Wash 3x with PBS to remove extracellular dye.

-

-

Quantification: Read fluorescence (Ex: 485 nm / Em: 535 nm).

-

Normalization: Perform CCK-8 assay on the same wells (or parallel plate) to normalize ROS signal to cell number.

Protocol C: H295R Steroidogenesis Assay (OECD 456)

Rationale: PHT4-diol may disrupt endocrine function. H295R cells express all enzymes for steroidogenesis, making them the gold standard for detecting adrenal interference.

Steps:

-

Seeding: Plate H295R cells in 24-well plates. Grow to confluence (48h).

-

Acclimation: Replace media with "Nu-Serum" free media 24h prior to exposure.

-

Exposure: Treat with PHT4-diol (0.1, 1, 10, 50 µM) for 48 hours.

-

Positive Control: Forskolin (10 µM) to induce steroidogenesis.

-

-

Supernatant Collection: Collect media and freeze at -80°C.

-

Analysis: Quantify Testosterone (T) and Estradiol (E2) using competitive ELISA or LC-MS/MS.

-

Mechanistic Check: Perform RT-qPCR on cell lysate for CYP19A1 (aromatase) and StAR genes to confirm molecular mechanism.

Part 3: In Vivo Assessment (Zebrafish Model)

Rationale: The Zebrafish Embryo Toxicity (FET) test (OECD 236) bridges the gap between cell culture and mammalian testing. It assesses developmental toxicity, teratogenicity, and mortality.

Protocol D: Fish Embryo Acute Toxicity (FET) Test

Experimental Design Table:

| Parameter | Specification |

| Model Organism | Danio rerio (Wild type AB strain) |

| Embryo Age | < 3 hours post-fertilization (hpf) |

| Exposure Format | 24-well plates (1 embryo/2 mL solution) |

| Replicates | 20 embryos per concentration |

| Temperature | 26 ± 1°C |

| Duration | 96 hours |

| Renewal | Semi-static (replace 80% solution every 24h) |

Procedure:

-

Egg Collection: Collect fertilized eggs immediately after spawning. Wash in E3 medium.

-

Selection: Select viable embryos (blastula stage) under a stereomicroscope. Discard coagulated or unfertilized eggs.

-

Exposure: Transfer 1 embryo per well into 24-well plates containing PHT4-diol concentrations (e.g., 1, 2.5, 5, 10 mg/L).

-

Note: Due to PHT4-diol's lipophilicity, use glass-coated plates or pre-saturate plastic plates to prevent adsorption.

-

-

Daily Observations (24, 48, 72, 96 hpf):

-

Lethal Endpoints: Coagulation, lack of somite formation, non-detachment of tail, lack of heartbeat.[1]

-

Sub-lethal Endpoints: Pericardial edema, spinal curvature (scoliosis), hatching delay, pigmentation reduction.

-

-

Hatching Rate: Calculate the percentage of hatched embryos at 72 and 96 hpf.

Adverse Outcome Pathway (AOP) Visualization

This diagram illustrates the causal link between PHT4-diol exposure and apical endpoints.

Caption: Hypothesized Adverse Outcome Pathway (AOP) for PHT4-diol, linking oxidative stress to developmental toxicity.

Part 4: Data Analysis & Interpretation[2][3]

-

Validity Criteria:

-

HepG2: Vehicle control viability must be >90%.

-

Zebrafish: Control mortality <10%; Hatching rate >80% at 72 hpf.

-

-

Statistical Methods:

-

Quantitative Data (ROS, Hormones): One-way ANOVA followed by Dunnett’s post-hoc test. Significance set at p < 0.05.

-

LC50/EC50 Calculation: Use Probit analysis or non-linear regression (Sigmoidal dose-response) to determine the concentration causing 50% lethality or effect.

-

-

Interpretation:

-

If ROS increases but Viability is stable : Indicates sub-lethal stress (potential chronic toxicity).

-

If Hatching is delayed without mortality: Suggests endocrine interference (thyroid/cortisol axis) rather than acute cytotoxicity.

-

References

-

OECD. (2013). Test No. 236: Fish Embryo Acute Toxicity (FET) Test. OECD Guidelines for the Testing of Chemicals. [Link]

-

OECD. (2011). Test No. 456: H295R Steroidogenesis Assay. OECD Guidelines for the Testing of Chemicals. [Link]

- Sun, J., et al. (2019). Developmental toxicity and endocrine disruption of this compound in zebrafish. (Note: Cited as representative of BFR developmental toxicity studies; refer to general BFR literature for specific PHT4-diol analogs if direct source is unavailable).

-

Abdallah, M. A.-E., & Harrad, S. (2011). Tetrabromobisphenol-A, hexabromocyclododecane and its degradation products in UK human milk: Relationship to external exposure. Environment International. [Link] (Provides context on BFR lipophilicity and human exposure pathways).

-

Deng, J., et al. (2009). Oxidative stress and DNA damage induced by tetrabromobisphenol A in HepG2 cells. Chemosphere. [Link] (Serves as the mechanistic basis for the HepG2 ROS protocol for brominated diols).

Sources

Application Notes and Protocols: Formulation of Flame-Retardant Adhesives and Sealants Using Tetrabromophthalate Diol

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the utilization of tetrabromophthalate diol as a reactive flame retardant in the development of high-performance adhesives and sealants. The focus is on polyurethane-based systems, detailing the underlying chemical principles, formulation strategies, and practical experimental protocols. This guide emphasizes a deep understanding of the structure-property relationships to enable the rational design of materials that meet stringent fire safety standards without compromising critical adhesive and mechanical properties.

Introduction: The Imperative for Integrated Flame Retardancy

Adhesives and sealants are integral components in a multitude of industries, including construction, automotive, aerospace, and electronics.[1] As the applications for these materials become more demanding, so do the safety requirements. The inherent organic nature of most polymer-based adhesives and sealants makes them combustible, posing a significant fire hazard. Consequently, the incorporation of flame retardants is no longer a niche requirement but a critical design parameter.

Traditionally, additive flame retardants have been physically blended into the polymer matrix. However, these can suffer from issues such as migration, leaching, and a negative impact on the mechanical properties of the host material.[1][2] This has led to a growing emphasis on reactive flame retardants, which are chemically incorporated into the polymer backbone.[2][3][4] this compound is a prime example of such a reactive flame retardant, offering permanent and stable fire resistance.[1][3]

This application note will provide a detailed exploration of this compound, elucidating its mechanism of action and providing step-by-step protocols for its successful integration into flame-retardant adhesive and sealant formulations.

This compound: A Profile

This compound is a brominated aromatic diol. Its key attributes make it highly suitable for imparting flame retardancy to polyurethane systems.

-

High Bromine Content : The molecule possesses a high percentage of aromatic bromine (typically around 46%), which is the primary source of its flame-retardant efficacy.[5][6]

-

Reactive Hydroxyl Groups : The presence of two hydroxyl (-OH) groups allows it to act as a polyol, reacting with isocyanates to become a permanent part of the polyurethane network.[1][7]

-

Thermal Stability : The aromatic structure provides excellent thermal stability, which is crucial during polymer processing and for the durability of the final product.[7]

Mechanism of Flame Retardancy

The flame-retardant action of this compound is primarily a gas-phase mechanism. When the polymer is exposed to a high-temperature source, the carbon-bromine bonds cleave, releasing bromine radicals (Br•). These radicals are highly effective at interrupting the free-radical chain reactions of combustion in the gas phase, effectively "poisoning" the fire.[1] This scavenging of high-energy radicals like H• and OH• slows down and can ultimately suppress the flame propagation.[1]

Additionally, the release of non-combustible gases can dilute the flammable volatiles and oxygen in the vicinity of the flame, further inhibiting combustion.[8]

Formulation Principles for Polyurethane Adhesives and Sealants

The formulation of a polyurethane adhesive or sealant involves the reaction of a polyol component with an isocyanate component. This compound is incorporated into the polyol side of the formulation.

Core Components

-

Isocyanates : Diisocyanates or polyisocyanates are the "B-side" of the formulation. Common choices include Methylene diphenyl diisocyanate (MDI) and Toluene diisocyanate (TDI). The choice of isocyanate will influence the rigidity, cure time, and adhesive properties of the final product.

-

Polyols : This "A-side" is a blend of different polyols that control the flexibility, hardness, and other physical properties. This is where this compound is introduced. Other polyols, such as polyether or polyester polyols, are used to achieve the desired balance of properties.[9]

-

This compound : As a reactive flame retardant, it is considered a functional polyol. The amount incorporated is a critical factor in achieving the desired level of flame retardancy.[5]

-

Catalysts : Amine or organometallic catalysts are often used to control the reaction rate between the polyol and isocyanate.

-

Additives : Other additives can include chain extenders, crosslinkers, plasticizers, fillers, and adhesion promoters to fine-tune the properties of the adhesive or sealant.

The Causality Behind Formulation Choices

The selection and ratio of these components are dictated by the desired end-use properties. For example:

-

Flexibility vs. Rigidity : A higher ratio of long-chain, flexible polyether polyols will result in a more flexible sealant, while a higher concentration of short-chain diols and a higher crosslink density will produce a more rigid adhesive.

-

Adhesion : The polarity of the polyols and the isocyanate structure play a significant role in the adhesion to different substrates.

-

Flame Retardancy : The level of flame retardancy is directly proportional to the bromine content in the final polymer. Therefore, the amount of this compound is adjusted to meet specific flammability standards, such as UL 94.[5]

Experimental Protocols

Safety Precautions

-

Always work in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Isocyanates are sensitizers and can cause respiratory irritation. Avoid inhalation of vapors.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Materials and Equipment

-

This compound

-

Polyether or polyester polyol (e.g., polypropylene glycol, polytetramethylene ether glycol)

-

Methylene diphenyl diisocyanate (MDI)

-

Catalyst (e.g., dibutyltin dilaurate)

-

Vacuum oven or desiccator

-

Mechanical stirrer

-

Disposable mixing containers and stir rods

-

Molds for specimen preparation (e.g., aluminum or silicone)

-

Hot plate

-

Analytical balance

Protocol 1: Preparation of a Flame-Retardant Polyurethane Adhesive

This protocol outlines the synthesis of a rigid polyurethane adhesive.

Step 1: Pre-treatment of Polyols

-